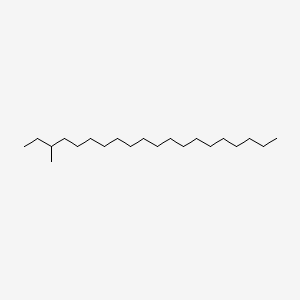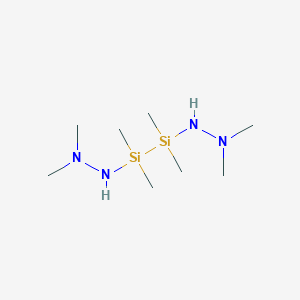
Polonium--thulium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polonium–thulium (1/1) is a compound formed by the combination of polonium and thulium in a 1:1 ratio Polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie, while thulium is a rare earth metal
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of polonium–thulium (1/1) involves the reaction of polonium and thulium under controlled conditions. Polonium can be produced from bismuth targets using particle accelerators or nuclear reactors . Thulium, on the other hand, is typically extracted from minerals such as monazite and xenotime through ion exchange and solvent extraction methods.
Industrial Production Methods
Industrial production of polonium–thulium (1/1) would require the handling of highly radioactive polonium, necessitating stringent safety protocols. The production process would involve the careful mixing of polonium and thulium in a controlled environment to form the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Polonium–thulium (1/1) can undergo various chemical reactions, including:
Oxidation: Polonium can be oxidized to form polonium dioxide (PoO2).
Reduction: Thulium can be reduced to its metallic form.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. The reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed
The major products formed from these reactions include polonium dioxide, metallic thulium, and various substituted compounds depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Polonium–thulium (1/1) has several scientific research applications:
Chemistry: The compound can be used as a neutron source due to polonium’s ability to emit neutrons.
Biology: It can be used in radiolabeling studies to track biological processes.
Wirkmechanismus
The mechanism by which polonium–thulium (1/1) exerts its effects is primarily through the emission of alpha particles by polonium. These alpha particles can cause significant damage to biological tissues, making the compound useful in targeted cancer therapies. The molecular targets include DNA and other cellular components, leading to cell death and tumor reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polonium-210: A highly radioactive isotope of polonium used in RTGs and static eliminators.
Thulium-170: A radioactive isotope of thulium used in portable X-ray devices.
Radium-226: Another alpha-emitting element used in cancer treatment.
Uniqueness
Polonium–thulium (1/1) is unique due to the combination of polonium’s radioactive properties and thulium’s rare earth characteristics. This combination allows for diverse applications in scientific research, medicine, and industry, making it a compound of significant interest.
Eigenschaften
CAS-Nummer |
12066-77-2 |
|---|---|
Molekularformel |
PoTm |
Molekulargewicht |
377.91665 g/mol |
IUPAC-Name |
polonium;thulium |
InChI |
InChI=1S/Po.Tm |
InChI-Schlüssel |
RQOPZUQNJACXDV-UHFFFAOYSA-N |
Kanonische SMILES |
[Tm].[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



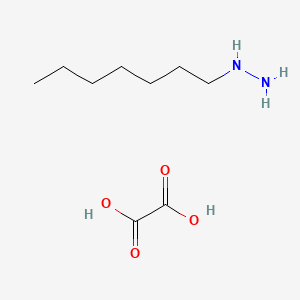

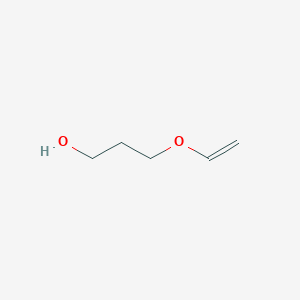
![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
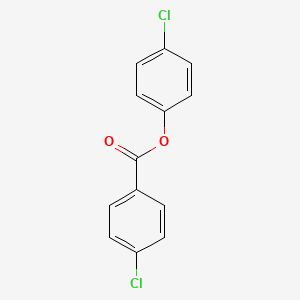

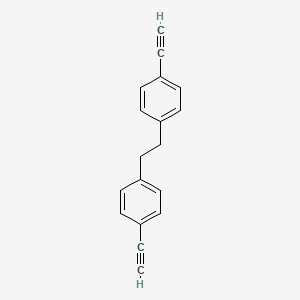

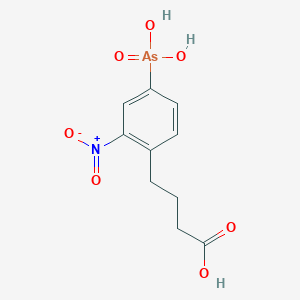
![5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B14722948.png)
